molecular formula C14H13NO2 B14822063 Methyl 6-aminobiphenyl-3-carboxylate

Methyl 6-aminobiphenyl-3-carboxylate

Cat. No.: B14822063
M. Wt: 227.26 g/mol
InChI Key: VBCMACYKPIJMMM-UHFFFAOYSA-N
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Description

Methyl 6-aminobiphenyl-3-carboxylate is a biphenyl derivative featuring an amino group at the 6-position and a methyl ester at the 3-position.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 4-amino-3-phenylbenzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3

InChI Key

VBCMACYKPIJMMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminobiphenyl-3-carboxylate typically involves the following steps:

    Bromination: The starting material, methyl biphenyl-3-carboxylate, is brominated at the 6th position using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 6th position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Methyl 6-aminobiphenyl-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 6-aminobiphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Methyl Esters with Aromatic or Amino Substituents

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Structure: Cyclopentane backbone with amino and methyl ester groups.
  • Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .
  • Key Differences: The cyclopentane ring introduces conformational constraints absent in the biphenyl system of the target compound.
Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate
  • Structure : Dioxane ring with benzyl, hydroxy, and methyl ester groups.
  • Synthesis : Prepared via multi-step reactions emphasizing stereochemical control, highlighting the complexity of functionalized esters .
  • Key Differences :
    • The dioxane ring and hydroxy group enhance polarity and hydrogen-bonding capacity, unlike the planar biphenyl system.
Sandaracopimaric Acid Methyl Ester
  • Structure : Diterpene-derived methyl ester with fused cyclic systems.
  • Application : Identified in plant resins via gas chromatography (GC), demonstrating methyl esters' utility in analytical chemistry .
  • Key Differences :
    • The bulky diterpene backbone contrasts sharply with the compact biphenyl-amine-ester structure.

Functional Analogs: Methyl Esters in Industrial and Environmental Contexts

Methyl Salicylate
  • Structure : Ortho-hydroxybenzoic acid methyl ester.
  • Properties : Molecular weight 152.15 g/mol; used as a VOC standard due to volatility and stability .
  • Key Differences: The phenolic hydroxyl group enhances acidity, absent in the target compound’s amino-substituted biphenyl system.
Methyl Violet (Basic Dye)
  • Structure : Triphenylmethane dye with multiple methyl groups.
  • Application : Textile dyeing and biological staining .
  • Key Differences :
    • Cationic nature and extended conjugation enable optical applications, unlike the neutral biphenyl ester.

Physicochemical Properties Comparison

Table 1 summarizes key properties of methyl esters and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 6-aminobiphenyl-3-carboxylate* C₁₄H₁₃NO₂ ~227.26 Biphenyl, amine, methyl ester Pharmaceutical intermediate (inferred)
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentane, amine, ester Chemical synthesis
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene, methyl ester GC analysis in plant resins
Methyl salicylate C₈H₈O₃ 152.15 Phenolic hydroxyl, ester VOC standard

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